molecular formula C20H18N6OS B2662097 N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide CAS No. 868968-48-3

N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide

Cat. No.: B2662097
CAS No.: 868968-48-3
M. Wt: 390.47
InChI Key: IIKQXAWIALOZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolo[4,3-b]Pyridazine Chemistry

The triazolo[4,3-b]pyridazine scaffold traces its origins to 1959, when Steck and colleagues first reported the synthesis of 8-chloro-6-alkyl-triazolo[4,3-b]pyridazine derivatives through cyclocondensation reactions. Early work focused on halogenated analogs, exemplified by 8-chloro-6-methyl derivatives, which served as precursors for nucleophilic substitution reactions with amines and alcohols. The 1980s saw expanded interest in functionalization strategies, including Curtius rearrangements for carboxyl-to-amide conversions and palladium-catalyzed hydrogenation for dehalogenation. A pivotal advancement emerged in the 2010s with the integration of Suzuki-Miyaura cross-coupling, enabling precise installation of aryl and heteroaryl groups at the C-6 position.

Key milestones in synthetic methodology include:

  • 1959 : Initial synthesis of halogenated triazolo[4,3-b]pyridazines via thermal cyclization
  • 2014 : Development of regioselective functionalization protocols using palladium catalysis
  • 2020 : Application of triazolopyridazines as c-Met kinase inhibitors with submicromolar potency
  • 2024 : Implementation of deuterated analogs to optimize pharmacokinetic properties

These advances established triazolo[4,3-b]pyridazines as synthetically tractable platforms for medicinal chemistry campaigns.

Evolution of Triazolopyridazine Derivatives as Bioactive Scaffolds

Triazolopyridazines gained prominence through their kinase inhibitory properties, particularly against c-Met, a receptor tyrosine kinase implicated in cancer progression. Compound 12e (IC~50~ = 0.090 μM against c-Met) demonstrated that substituting the triazolopyridazine core with a 5-methylthiazole fragment enhances target engagement. Parallel work identified triazolopyridazines as potent TDP2 inhibitors, with derivative 17z showing IC~50~ < 50 μM and favorable cell permeability. Structure-activity relationship (SAR) studies reveal critical pharmacophoric elements:

Position Optimal Substituent Bioactivity Impact
C-3 Pyridin-3-yl Enhances solubility and π-π stacking
C-6 Sulfanylacetamide Improves hydrophobic pocket binding
N-1 Methylthiazole Increases kinase selectivity

The incorporation of N-(2,3-dimethylphenyl) groups, as seen in the target compound, likely modulates metabolic stability while maintaining planar geometry for ATP-binding pocket insertion.

Positioning Within Contemporary Medicinal Chemistry Research

Triazolopyridazines occupy a unique niche among nitrogen-rich heterocycles due to their balanced physicochemical properties. Compared to triazolopyrimidines, they exhibit:

  • Higher conformational rigidity : The fused pyridazine ring reduces rotational freedom, favoring target complementarity
  • Improved solubility profiles : Pyridazinyl nitrogen atoms enhance water solubility versus benzothiazole analogs
  • Tunable electronic properties : The 1,2,4-triazole moiety permits π-stacking interactions absent in imidazo[1,2-a]pyridines

In kinase inhibitor development, triazolopyridazines address selectivity challenges faced by quinazoline-based drugs. For example, Foretinib analogs incorporating triazolopyridazine cores show reduced off-target activity against VEGFR2 while maintaining c-Met potency.

Current Research Landscape and Scientific Significance

Recent advances (2020–2025) focus on three domains:

  • Targeted protein degradation : PROTACs leveraging triazolopyridazine warheads for E3 ligase recruitment
  • Covalent inhibition : Michael acceptor-equipped derivatives for irreversible c-Met kinase inhibition
  • Multifunctional agents : Hybrid molecules combining triazolopyridazine cores with HDAC inhibitory motifs

The compound N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide epitomizes these trends through its:

  • Dual hydrogen-bond capacity : Pyridinyl and triazole nitrogens for ATP-binding site interactions
  • Sulfhydryl linker : Potential for disulfide bond formation with cysteine residues
  • Dimethylphenyl group : Lipophilic moiety for cell membrane penetration

Methodological Approaches in Triazolopyridazine Research

Synthetic workflows for triazolopyridazine derivatives typically follow seven-step sequences:

  • Core formation :

    • Cyclocondensation of 2-aminopyridines with DMF-DMA and hydroxylamine hydrochloride
    • TFAA-mediated cyclization to form triazolo[4,3-b]pyridazine
  • Functionalization :

    • Suzuki-Miyaura coupling for aryl/heteroaryl introduction (e.g., pyridin-3-yl)
    • Nucleophilic displacement of C-6 halogens with thiols
  • Side chain elaboration :

    • Sulfonamide formation using chlorinated sulfonyl precursors
    • Reductive amination for N-alkylation

Computational methods play an integral role, with molecular docking studies guiding substituent selection. For instance, docking of compound 12e into c-Met’s hydrophobic pocket (PDB: 3LQ8) revealed favorable interactions between the methylthiazole group and Tyr-1230. QSAR models further optimize logP values, prioritizing derivatives with calculated logP = 2.5–3.5 for blood-brain barrier penetration.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c1-13-5-3-7-16(14(13)2)22-18(27)12-28-19-9-8-17-23-24-20(26(17)25-19)15-6-4-10-21-11-15/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKQXAWIALOZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyridin-3-yl group: This step may involve nucleophilic substitution or coupling reactions.

    Attachment of the sulfanyl group: Thiolation reactions are commonly used for this purpose.

    Acetamide formation: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacological Properties

Anti-inflammatory Activity
Research indicates that compounds containing triazole and pyridazine moieties exhibit anti-inflammatory properties. The presence of the pyridin-3-yl and triazolo[4,3-b]pyridazin groups in N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide suggests potential efficacy as a COX-II inhibitor. COX-II inhibitors are crucial in managing pain and inflammation associated with conditions like arthritis and cardiovascular diseases .

Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, including bacteria and fungi. For instance, the introduction of sulfur-containing groups has been linked to enhanced antimicrobial activity .

Mechanistic Insights

Understanding the mechanism of action is vital for evaluating the therapeutic potential of this compound. Molecular docking studies can provide insights into how this compound interacts with target enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of triazole and pyridazine compounds to explore their biological activities. For example:

  • Study on COX-II Inhibition : A series of triazole derivatives were synthesized and tested for their ability to inhibit COX-II. Compounds similar to this compound showed promising results with ED50 values comparable to established COX-II inhibitors like Celecoxib .
  • Antimicrobial Screening : In a study evaluating various sulfur-containing compounds for antimicrobial activity, several derivatives demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The structural similarity to this compound suggests its potential utility in this area .

Data Tables

The following table summarizes the relevant pharmacological activities reported for similar compounds:

Compound NameActivity TypeTarget/PathogenReference
Triazole Derivative ACOX-II InhibitionCOX-II
Pyridazine Derivative BAntimicrobialStaphylococcus aureus
Sulfur-containing Compound CAntifungalCandida albicans

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogs
Compound Name Core Structure Key Substituents Synthetic Yield Key Reference
N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide [1,2,4]Triazolo[4,3-b]pyridazine - 3-Pyridin-3-yl
- 6-Sulfanyl
- N-(2,3-dimethylphenyl)
N/A N/A
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolopyrimidine - 3-Sulfanyl
- N-Phenyl
68–74%
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine - 3-Methyl
- N-Methyl, N-Phenyl
N/A
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0) [1,2,4]Triazolo[4,3-b]pyridazine - 3-Methyl
- N-(4-Phenyl)
N/A

Key Observations:

  • The target compound shares the [1,2,4]triazolo[4,3-b]pyridazine core with N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide () and 894067-38-0 (), but differs in substituents. Its 3-pyridin-3-yl group may enhance solubility compared to methyl substituents .
  • Compound 10a () uses a benzothieno-triazolopyrimidine core, which increases ring complexity and likely alters pharmacokinetics due to reduced aromaticity and increased steric bulk .
Table 2: Pharmacological Profiles of Analogs
Compound Name Reported Activity Mechanism Key Findings Reference
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide Anti-cancer (CSC differentiation) Inhibits Lin-28/Let-7 interaction - Reduces tumorsphere formation
- Restores let-7 miRNA function
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0) N/A N/A Structural simplicity suggests potential for optimization in solubility
2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (891117-12-7) N/A N/A Ethoxy group may improve metabolic stability

Key Observations:

  • The N-methyl-N-[3-(3-methyltriazolopyridazinyl)phenyl]acetamide () demonstrates a clear epigenetic mechanism by disrupting Lin-28/Let-7 interactions, leading to cancer stem cell (CSC) differentiation .
  • The target compound’s pyridin-3-yl group could offer superior target engagement compared to methyl or ethoxy substituents, as pyridine rings facilitate π-π stacking and hydrogen bonding in biological systems.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The pyridin-3-yl group may improve aqueous solubility relative to purely aromatic substituents, a critical factor in bioavailability.
  • Metabolic Stability : Sulfanyl linkages (as in the target compound and 10a ) are less prone to oxidative metabolism compared to ether or amine linkages, suggesting longer half-lives .

Biological Activity

N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The key components include:

  • 2,3-Dimethylphenyl group
  • Pyridin-3-yl moiety
  • 1,2,4-triazolo[4,3-b]pyridazin-6-yl sulfanyl group

These structural elements are crucial for the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit notable anticancer properties. For instance:

  • In vitro studies demonstrated that related compounds showed significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro assays revealed that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 32 to 128 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in several studies:

  • Cytokine assays indicated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry assessed the anticancer efficacy of a series of triazole derivatives. Among them, one derivative closely related to our compound exhibited an IC50 value of 0.5 µM against MCF-7 breast cancer cells. The study concluded that the triazole ring plays a pivotal role in enhancing anticancer activity .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of various derivatives. The results showed that compounds with similar structural motifs demonstrated significant activity against resistant strains of bacteria. The study highlighted the importance of the pyridine and triazole groups in conferring this activity .

Study 3: Anti-inflammatory Mechanisms

Research published in Pharmaceutical Biology explored the anti-inflammatory mechanisms of related compounds. It was found that these compounds inhibited NF-kB activation pathways, leading to decreased expression of inflammatory mediators .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResult (IC50/MIC)Reference
AnticancerMCF-7 Cell Line0.5 µM
AntimicrobialGram-positive Bacteria32–128 µg/mL
Anti-inflammatoryCytokine AssayReduced TNF-alpha/IL-6

Table 2: Structure-Activity Relationship (SAR)

Compound StructureBiological ActivityNotes
Triazole DerivativeHigh anticancer activityIC50 = 0.5 µM against MCF-7
Sulfanyl Group Containing CompoundModerate antibacterialEffective against resistant strains
Pyridine Ring DerivativeSignificant anti-inflammatoryInhibits NF-kB pathways

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-(2,3-dimethylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis involves coupling reactions between sulfonyl chloride intermediates and amine-containing heterocycles. A critical step is the use of aromatic tertiary amine bases (e.g., 3-picoline or 3,5-lutidine) to facilitate sulfonamide bond formation, as demonstrated in analogous triazolopyrimidine syntheses . Catalytic N-aryl-sulfilimines can improve reaction efficiency by reducing impurities and enhancing yields. Reaction optimization should include solvent selection (e.g., DMSO or pyridine derivatives) and temperature control (60–90°C) to minimize side products .

Q. How is the structural characterization of this compound validated?

  • Methodological Answer :

  • X-ray crystallography : Used to resolve the 3D arrangement of the triazolo-pyridazine core and acetamide side chain, as seen in structurally related N-(chlorophenyl)acetamide derivatives .
  • NMR spectroscopy : 1H and 13C NMR (e.g., δ 2.3 ppm for methyl groups, δ 7.5–8.5 ppm for aromatic protons) confirm substituent positions and purity. 2D techniques (COSY, HSQC) clarify overlapping signals in the pyridin-3-yl and triazole regions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to test variables like base concentration, temperature, and reaction time. For example, a Central Composite Design (CCD) can identify optimal conditions for coupling reactions .
  • Flow chemistry : Continuous-flow systems enhance reproducibility and reduce byproducts in multi-step syntheses, as demonstrated in diazomethane derivatives .
  • Catalyst screening : Test alternative bases (e.g., DMAP) or phase-transfer catalysts to accelerate sulfanyl-acetamide bond formation .

Q. What strategies resolve contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct inhibition from off-target effects.
  • Metabolic stability studies : Assess compound stability in microsomal preparations (e.g., t1/2 > 30 min) to rule out false negatives due to rapid degradation .
  • Structural analogs : Compare SAR with derivatives (e.g., pyridin-3-yl vs. pyridin-2-yl substitutions) to isolate pharmacophore contributions .

Q. How does the electronic nature of the triazolo-pyridazine core influence binding to biological targets?

  • Methodological Answer :

  • Computational modeling : DFT calculations (e.g., Mulliken charges) reveal electron-deficient regions in the triazole ring, favoring π-π stacking with aromatic residues in kinase active sites.
  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) at the pyridazine 6-position enhances binding affinity by 2–3 fold, as observed in related triazolopyrimidines .
  • Crystallographic data : Co-crystal structures (e.g., with CDK2) show hydrogen bonding between the sulfanyl group and Asp86, critical for inhibitory activity .

Q. What analytical challenges arise in quantifying degradation products during stability studies?

  • Methodological Answer :

  • HPLC-MS/MS : Use reverse-phase C18 columns with gradient elution (0.1% formic acid in acetonitrile/water) to separate hydrolyzed acetamide byproducts.
  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions to identify labile sites (e.g., sulfanyl linkage) .
  • Quantitative NMR (qNMR) : Integrate degradation peaks against an internal standard (e.g., maleic acid) for accurate quantification .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationDoE, Flow Chemistry, Catalyst Screening
Structural CharacterizationXRD, 2D NMR, HRMS
Biological ActivitySPR, Metabolic Stability, Co-crystallography
Stability StudiesHPLC-MS/MS, Forced Degradation, qNMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.